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Compound of Interest

N-(2-iodophenyl)-4-
Compound Name:
methylbenzenesulfonamide

Cat. No. B041209

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-iodophenyl)-4-methylbenzenesulfonamide is a versatile pharmaceutical intermediate of
significant interest in medicinal chemistry. Its structure incorporates a tosyl-protected aniline
and a reactive iodine atom on the phenyl ring, making it an ideal precursor for the synthesis of
a wide array of complex molecules. The ortho-iodophenyl moiety is particularly amenable to
transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination
and Ullmann condensation, which are pivotal in the construction of carbon-nitrogen and
carbon-carbon bonds. These reactions are instrumental in the synthesis of various kinase
inhibitors and other therapeutic agents. This document provides detailed application notes and
experimental protocols for the use of N-(2-iodophenyl)-4-methylbenzenesulfonamide in the
synthesis of potential Phosphoinositide 3-kinase (PI13K)/mTOR and Calcium Release-Activated
Calcium (CRAC) channel inhibitors.

Physicochemical Properties
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Property Value

CAS Number 61613-20-5

Molecular Formula C13H12INO2S

Molecular Weight 389.21 g/mol

Appearance Off-white to pale yellow solid

Purity >97%

Storage Temperature Room temperature, sealed in dry, dark place

Application 1: Synthesis of PIBK/ImMTOR Inhibitor
Analogs

N-(2-iodophenyl)-4-methylbenzenesulfonamide serves as a key building block for the
synthesis of potent PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR signaling pathway is a
critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently
observed in various cancers.[1] The synthesis of Omipalisib (GSK2126458), a highly potent
PISK/mTOR inhibitor, showcases a similar structural motif.[2][3][4][5][6] The following protocol
outlines a representative synthesis of a PI3K/mTOR inhibitor analog via a Buchwald-Hartwig
amination reaction.

Signaling Pathway: PISK/Akt/ImTOR
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
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Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-(2-(pyridin-3-ylamino)phenyl)-4-
methylbenzenesulfonamide, a core scaffold for various kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

N-(2-iodophenyl)-4-methylbenzenesulfonamide (1.0 equiv)
e 3-aminopyridine (1.2 equiv)

o Palladium(ll) acetate (Pd(OAc)z; 0.02 equiv)

o Xantphos (0.04 equiv)

e Cesium carbonate (Cs2COs; 2.0 equiv)

e Anhydrous 1,4-dioxane

» Nitrogen or Argon gas

Procedure:

To an oven-dried Schlenk tube, add N-(2-iodophenyl)-4-methylbenzenesulfonamide, 3-
aminopyridine, Pd(OAc)2, Xantphos, and Cs2CO:s.

o Evacuate and backfill the tube with nitrogen or argon three times.

e Add anhydrous 1,4-dioxane via syringe.

o Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

e Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

o Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
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¢ \Wash the filtrate with water and then with brine.

» Dry the organic layer over anhydrous sodium sulfate (Na=SOa), filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient).

Quantitative Data: PISBK/ImTOR Inhibitor Activity

The following table presents the inhibitory activity of Omipalisib, a structurally related
PISK/mTOR inhibitor, to provide a reference for the potential efficacy of analogs synthesized
from N-(2-iodophenyl)-4-methylbenzenesulfonamide.[3][5][6]

Target ICs0 / Ki (NM)
PI3Ka 0.019 (Ki)
PI3KB 0.13 (Ki)
PI3KS 0.024 (Ki)
PI3Ky 0.06 (Ki)
mTORC1 0.18 (Ki)
mTORC?2 0.3 (Ki)
DNA-PK 0.28 (ICs0)

Application 2: Synthesis of CRAC Channel Inhibitor
Scaffolds

N-(2-iodophenyl)-4-methylbenzenesulfonamide can also be utilized in the synthesis of
inhibitors of Calcium Release-Activated Calcium (CRAC) channels. CRAC channels are crucial
for calcium signaling in immune cells, and their inhibition is a promising therapeutic strategy for
autoimmune diseases and inflammatory conditions.[7][8][9][10] An Ullmann condensation
reaction can be employed to couple the intermediate with a suitable partner to form a diaryl
amine, a common scaffold in CRAC channel inhibitors.
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Signaling Pathway: CRAC Channel Activation
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Caption: CRAC channel activation and inhibition.

Experimental Protocol: Ullmann Condensation

This protocol outlines the synthesis of a diaryl amine scaffold, a potential precursor for CRAC
channel inhibitors, using an Ullmann condensation.

Reaction Scheme:

Note: While the example shows diaryl ether formation, a similar protocol can be adapted for
diaryl amine synthesis by replacing the phenol derivative with an appropriate amine.

Materials and Reagents:

N-(2-iodophenyl)-4-methylbenzenesulfonamide (1.0 equiv)
e Aryl amine or phenol (1.2 equiv)

o Copper(l) iodide (Cul; 0.1 equiv)

e L-proline (0.2 equiv)

e Potassium carbonate (K2COs; 2.0 equiv)

o Anhydrous dimethyl sulfoxide (DMSO)

e Nitrogen or Argon gas

Procedure:

To a dry reaction vessel, add N-(2-iodophenyl)-4-methylbenzenesulfonamide, the aryl
amine/phenol, Cul, L-proline, and K2COs.

Seal the vessel and evacuate and backfill with nitrogen or argon three times.

Add anhydrous DMSO via syringe.

Heat the reaction mixture to 110-120 °C with vigorous stirring.
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e Monitor the reaction progress by TLC or LC-MS.

o Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

 Dilute the mixture with ethyl acetate and water.

o Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer
twice with ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.

 Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Quantitative Data: CRAC Channel Inhibitor Activity

The following table provides the inhibitory activity of some known CRAC channel inhibitors to
serve as a benchmark for newly synthesized compounds.[7]

Compound Target ICs0 (NM)
Compound from Yonetoku et Thapsigargin-induced Caz* 77

al. influx

Compound 22 CRAC Channel 3250
Synta 66 ICRAC 1400

Experimental Workflow Diagram
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Caption: General workflow for cross-coupling reactions.
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Conclusion

N-(2-iodophenyl)-4-methylbenzenesulfonamide is a valuable and versatile intermediate for
the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. The
protocols provided herein for Buchwald-Hartwig amination and Ullmann condensation offer
robust methods for constructing key structural motifs found in potent PI3K/mTOR and CRAC
channel inhibitors. The successful application of these methods can facilitate the development
of novel therapeutic agents for a range of diseases, including cancer and autoimmune
disorders. Researchers are encouraged to optimize the outlined conditions for their specific
substrates and desired products to achieve optimal yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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